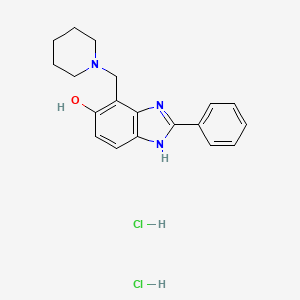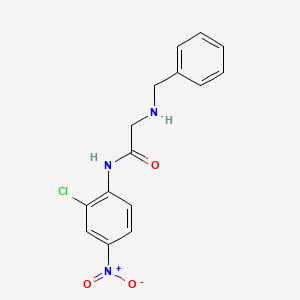
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride, also known as P5M6, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate inflammation. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been shown to inhibit HIV replication by targeting CK2-mediated phosphorylation of the viral protein Tat.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are some limitations to the use of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride may have off-target effects on other proteins that share structural similarities with CK2.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride. One direction is to study the role of CK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to inhibit CK2-mediated phosphorylation of tau protein, which is implicated in the pathogenesis of these diseases. Another direction is to study the role of CK2 in cancer therapy. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Finally, 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be used as a starting point for the development of new CK2 inhibitors with improved potency and selectivity.
Synthesemethoden
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be synthesized by reacting 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazole with hydrochloric acid in ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been used to study the role of CK2 in HIV replication, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.2ClH/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14;;/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZCFUAEIQRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)


![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)